2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one
Description
2-{[4-(4-Methoxyphenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one is a synthetic heterocyclic compound featuring a pyran-4-one core substituted with a 4-(4-methoxyphenyl)piperazine group at position 2 and a 4-methylbenzyloxy group at position 4. This structure combines arylpiperazine and pyranone motifs, which are common in bioactive molecules targeting neurological and metabolic pathways. The 4-methoxyphenylpiperazine moiety is frequently associated with receptor modulation (e.g., serotonin, dopamine) , while the pyranone core may influence pharmacokinetic properties such as solubility and metabolic stability .
Properties
IUPAC Name |
2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-19-3-5-20(6-4-19)17-31-25-18-30-23(15-24(25)28)16-26-11-13-27(14-12-26)21-7-9-22(29-2)10-8-21/h3-10,15,18H,11-14,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQYRHVWKBRYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one typically involves multiple steps. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as piperazine), and a compound containing an active hydrogen atom (such as a phenol or aniline derivative). The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions
Purification steps: Such as recrystallization or chromatography to isolate the desired product
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride
Substitution: Nucleophilic or electrophilic substitution reactions, often involving halogenated reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Studied for its interactions with biological macromolecules
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Bind to active sites: Inhibiting or activating enzyme activity
Interact with receptors: Modulating signal transduction pathways
Alter cellular processes: Affecting gene expression or protein synthesis
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations:
- Pyridazinones are often associated with cardiovascular activity, whereas pyranones are less studied but may offer unique solubility profiles .
- Piperazine Modifications : The target compound’s 4-methoxyphenylpiperazine group contrasts with the 4-methylphenylpiperazine in , which may alter receptor selectivity. Methoxy groups typically enhance metabolic stability compared to methyl groups .
Biological Activity
The compound 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one , also known by its CAS number 1190269-59-0, is a synthetic organic molecule that has garnered attention for its potential pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 316.35 g/mol. The structural representation highlights the presence of a pyranone core, which is often associated with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₂O₄ |
| Molecular Weight | 316.35 g/mol |
| CAS Number | 1190269-59-0 |
| SMILES | COc1ccc(N2CCN(Cc3cc(=O)c(O)co3)CC2)cc1 |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonin (5-HT) receptors. Research indicates that compounds with similar piperazine moieties often act as modulators of serotonergic pathways, which can influence mood and anxiety disorders.
Serotonin Receptor Interaction
Studies have demonstrated that derivatives of piperazine can selectively bind to 5-HT receptors, particularly the 5-HT_1A subtype, which plays a crucial role in mood regulation and anxiety. For instance, compounds structurally related to our target compound have shown high affinity for these receptors, suggesting potential anxiolytic effects .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and therapeutic potential of this compound against various cancer cell lines. For example, related compounds have shown significant activity against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines with IC50 values indicating effective inhibition of cell proliferation .
Case Studies
- Antitumor Activity : A study reported that a structurally analogous compound exhibited an IC50 value of 6.2 μM against HCT-116 cells, indicating promising antitumor activity .
- Neuropharmacological Effects : Another investigation into similar piperazine derivatives highlighted their ability to reduce anxiety-like behavior in animal models, correlating with their binding affinity for serotonin receptors .
Pharmacological Applications
The potential applications of this compound include:
- Anxiolytic Agents : Given its interaction with serotonin receptors, it may serve as a candidate for developing new anxiolytics.
- Anticancer Therapies : Its demonstrated cytotoxicity against cancer cell lines positions it as a potential lead compound for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
